2-(2-Fluorophenyl)nicotinonitrile

Nicotinic Acetylcholine Receptor Neuroscience CNS Drug Discovery

2-(2-Fluorophenyl)nicotinonitrile (CAS 868944-69-8) is a selective α4β2 nicotinic acetylcholine receptor antagonist (Ki=20 nM) with negligible agonist efficacy (EC₅₀=9.9 μM), enabling clean interrogation of antagonist-mediated effects on nicotine-evoked dopamine release and reward pathway signaling. Unlike the non-fluorinated 2-phenylnicotinonitrile partial agonist (EC₅₀=7.2 nM), this 2-fluorophenyl derivative provides a critical SAR baseline for evaluating halogen effects at the ortho‑position. Procure for focused α4β2 screening libraries, competitive patent landscape analysis (US 8,592,454 B2), and follow-on medicinal chemistry. High purity ≥95%; competitive inquiry-based pricing.

Molecular Formula C12H7FN2
Molecular Weight 198.2 g/mol
Cat. No. B1501308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)nicotinonitrile
Molecular FormulaC12H7FN2
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC=N2)C#N)F
InChIInChI=1S/C12H7FN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H
InChIKeyVQJYVAGOMUAHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)nicotinonitrile: α4β2 nAChR Ligand for Neuroscience Drug Discovery


2-(2-Fluorophenyl)nicotinonitrile (CAS 868944-69-8) is a fluorinated nicotinonitrile derivative with molecular formula C₁₂H₇FN₂ and molecular weight 198.2 g/mol . The compound is characterized by a 2-fluorophenyl substituent at the 2-position of the nicotinonitrile core and is documented in the patent literature as a ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype [1]. Its binding affinity (Ki = 20 nM) against human α4β2 nAChR has been established via competitive displacement assays using [³H]nicotine in SHEP1 cell membranes [2].

Why 2-(2-Fluorophenyl)nicotinonitrile Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Substitution of the 2-fluorophenyl moiety or alteration of its attachment position on the nicotinonitrile core produces marked divergence in target engagement and functional pharmacology. While the non-fluorinated analog 2-phenylnicotinonitrile also binds α4β2 nAChR (Ki = 12 nM) [1], it functions as a partial agonist (EC₅₀ = 7.2 nM in HEK293 calcium flux assays) [2], whereas the 2-fluoro derivative exhibits antagonistic activity with negligible agonist efficacy (EC₅₀ = 9.9 μM) [3]. Furthermore, shifting the fluorophenyl group to the 6-position yields 6-(2-fluorophenyl)nicotinonitrile, a positional isomer with distinct physicochemical and pharmacological profiles . The patent literature explicitly distinguishes the 2-(2-fluorophenyl) substitution pattern as conferring selective α4β2 nAChR ligand properties within a broader chemical series [4].

Quantitative Differentiation of 2-(2-Fluorophenyl)nicotinonitrile: Head-to-Head Binding and Functional Data


α4β2 nAChR Binding Affinity: Fluorinated Derivative Retains High Affinity with Divergent Functional Outcome

2-(2-Fluorophenyl)nicotinonitrile exhibits a Ki of 20 nM for the human α4β2 nAChR in SHEP1 cell membranes [1]. The non-fluorinated analog 2-phenylnicotinonitrile shows a Ki of 12 nM under comparable assay conditions (SH-EP1 cells) [2]. The 1.67-fold difference in affinity is modest, but the functional divergence is substantial: the fluorinated compound acts as an antagonist with negligible agonist efficacy (EC₅₀ = 9.9 μM), whereas the non-fluorinated analog is a partial agonist with EC₅₀ = 7.2 nM [3].

Nicotinic Acetylcholine Receptor Neuroscience CNS Drug Discovery

Positional Isomer Differentiation: 2-(2-Fluorophenyl) vs 6-(2-Fluorophenyl)nicotinonitrile

The 2-substituted regioisomer 2-(2-fluorophenyl)nicotinonitrile is structurally and pharmacologically distinct from its 6-substituted positional isomer. The 2-substituted compound is characterized in patent literature as part of a series of nitrogen-containing heterocyclic compounds with α4β2 nAChR ligand activity [1]. In contrast, the 6-substituted isomer is documented primarily as a synthetic intermediate and screening compound with no peer-reviewed binding data reported for α4β2 nAChR . The 2-position attachment places the fluorophenyl group in a distinct spatial orientation relative to the nitrile moiety, altering electronic distribution and receptor recognition elements.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffolds

Target Selectivity Profile: α4β2 nAChR Preference Over HDAC2

2-(2-Fluorophenyl)nicotinonitrile demonstrates a binding profile favoring α4β2 nAChR (Ki = 20 nM) [1] over HDAC2, where structurally related 4-methoxy-substituted nicotinonitrile derivatives exhibit only moderate inhibition (IC₅₀ = 205 nM) [2]. This 10.25-fold selectivity window suggests that the 2-fluorophenyl nicotinonitrile core, absent additional substitution, does not strongly engage HDAC isoforms. This contrasts with multi-substituted nicotinonitriles that show broader polypharmacology including HDAC, kinase, and antimicrobial enzyme inhibition [3].

Target Selectivity Polypharmacology Epigenetics

Synthetic Accessibility and Reproducibility: Suzuki-Miyaura Cross-Coupling Route

2-(2-Fluorophenyl)nicotinonitrile is prepared via Suzuki-Miyaura cross-coupling between 2-chloro-3-cyanopyridine and 2-fluorophenylboronic acid, achieving a reproducible yield of 74% . This well-established palladium-catalyzed methodology enables reliable procurement of material with consistent purity (typically 95%) . In contrast, alternative nicotinonitrile derivatives prepared via microwave-assisted Knoevenagel/aza-electrocyclization routes show variable yields and require specialized equipment . The Suzuki route benefits from commercial availability of both coupling partners and well-characterized reaction conditions.

Synthetic Methodology Process Chemistry Quality Control

In-Class Benchmarking: Affinity Positioning Among Nicotinonitrile-Derived α4β2 Ligands

2-(2-Fluorophenyl)nicotinonitrile (Ki = 20 nM) occupies an intermediate affinity position within the nicotinonitrile-derived α4β2 nAChR ligand class. The optimized clinical candidate A-366833 (5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile) achieves Ki = 3.1 nM [1], representing a 6.5-fold improvement from the 2-(2-fluorophenyl) scaffold. However, A-366833 introduces a complex bicyclic amine substituent that substantially increases molecular weight (from 198.2 to approximately 216 g/mol) and synthetic complexity. Conversely, 2-phenylnicotinonitrile (Ki = 12 nM) [2] shows modestly higher affinity than the fluorinated derivative but with the functional agonist liability previously described. The fluorinated scaffold thus represents a tractable starting point for lead optimization that balances affinity with antagonistic functional pharmacology.

Benchmarking Hit-to-Lead Chemical Series Comparison

Recommended Research and Procurement Applications for 2-(2-Fluorophenyl)nicotinonitrile


α4β2 nAChR Antagonist Tool Compound Development for Nicotine Dependence Studies

2-(2-Fluorophenyl)nicotinonitrile is positioned for development as an α4β2 nAChR antagonist tool compound based on its Ki of 20 nM and functional antagonism profile (EC₅₀ = 9.9 μM) [1]. Unlike the non-fluorinated analog 2-phenylnicotinonitrile (EC₅₀ = 7.2 nM agonist), this compound does not activate the receptor, enabling clean interrogation of antagonist-mediated effects on nicotine-evoked dopamine release and reward pathway signaling [2].

Structure-Activity Relationship (SAR) Expansion at the 2-Position of Nicotinonitrile Scaffolds

The 2-(2-fluorophenyl) substitution pattern serves as a reference point for SAR studies exploring halogen effects at the ortho-position of the phenyl ring. Its 20 nM Ki value provides a baseline for evaluating chloro, bromo, and trifluoromethyl replacements [1]. The 74% synthetic yield via Suzuki coupling [2] supports parallel analog synthesis efforts, with the fluorinated derivative offering distinct electronic and steric parameters compared to the parent 2-phenylnicotinonitrile .

Patent-Disclosed Heterocyclic Library Synthesis for CNS Target Screening

The compound is explicitly claimed within US Patent 8,592,454 B2 as part of a nitrogen-containing heterocyclic series with α4β2 nAChR ligand activity [1]. Procurement supports the construction of focused screening libraries aligned with this patent disclosure, enabling competitive intelligence and follow-on medicinal chemistry efforts targeting the nicotinic receptor patent landscape.

Control Compound for Evaluating Fluorine Effects on nAChR Subtype Selectivity

2-(2-Fluorophenyl)nicotinonitrile can be deployed as a comparator to assess fluorine contributions to α4β2 selectivity relative to the α3β4 subtype. While the non-fluorinated analog 2-phenylnicotinonitrile also binds α4β2 (Ki = 12 nM), the fluorine atom may influence subtype discrimination as observed with optimized nicotinonitriles like A-366833, which exhibits α4β2 selectivity over α3β4 [1]. The 2-fluorophenyl compound provides an intermediate SAR point for mapping fluorine-dependent selectivity determinants [2].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.